4-bromo-2-hydroxy-3-methyl-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-hydroxy-3-methyl-2H-furan-5-one is a heterocyclic organic compound that belongs to the furan family. This compound is characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms, with a bromine atom, a hydroxyl group, and a methyl group attached to the ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-3-methyl-2H-furan-5-one can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxy-3-methyl-2H-furan-5-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete bromination of the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-hydroxy-3-methyl-2H-furan-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to its corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) or acetonitrile under reflux.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted furan derivatives with various functional groups.
Oxidation: Formation of 4-bromo-2-oxo-3-methyl-2H-furan-5-one.
Reduction: Formation of 4-bromo-2-hydroxy-3-methyl-2H-furan-5-ol or 4-bromo-3-methyl-2H-furan-5-one.
Scientific Research Applications
4-bromo-2-hydroxy-3-methyl-2H-furan-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances due to its unique chemical properties and reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-2-hydroxy-3-methyl-2H-furan-5-one is primarily based on its ability to interact with biological molecules and cellular pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, its bromine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, further modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties, commonly found in strawberries and other fruits.
4-hydroxy-5-methyl-3(2H)-furanone: Exhibits antioxidative and antimelanogenic effects, used in cosmetic and pharmaceutical applications.
2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone: Used as a flavoring agent in the food industry.
Uniqueness
4-bromo-2-hydroxy-3-methyl-2H-furan-5-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-hydroxy-3-methyl-2H-furan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO3/c1-2-3(6)5(8)9-4(2)7/h4,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHGAQAVXQEYEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930579 |
Source
|
Record name | 3-Bromo-5-hydroxy-4-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139760-41-1 |
Source
|
Record name | 3-Bromo-5-hydroxy-4-methyl-2(5H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139760411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5-hydroxy-4-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.